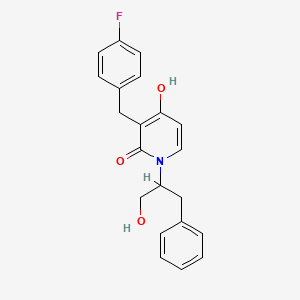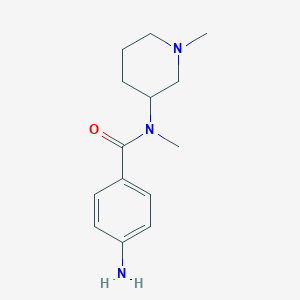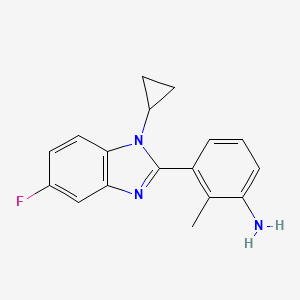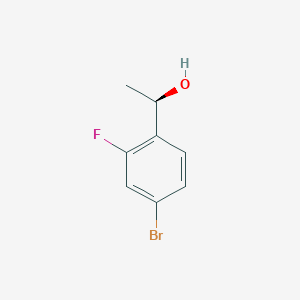
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Descripción general
Descripción
“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrFO . It is also known as Benzenemethanol, 4-bromo-2-fluoro-α-methyl-, (αR)- .
Molecular Structure Analysis
The molecular structure of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” has a molecular weight of 219.05 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Synthetic Applications and Catalytic Processes
The compound (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol serves as a versatile intermediate in organic synthesis, especially in the development of complex molecular architectures. For instance, it plays a crucial role in the synthesis of γ-substituted vinylidene complexes through electrophilic aromatic substitution facilitated by dicationic alkenylcarbyne complexes. These processes are instrumental in creating bicyclic carbene complexes, showcasing the compound's utility in constructing chroman-2-ylidene derivatives (Bustelo et al., 2007).
Catalysis and Chemical Transformations
The compound also finds application in catalysis, particularly in reactions involving ruthenium complexes. A study demonstrates the preparation of 16-electron bromo or iodo complexes of ruthenium(II) through reactions that exploit the compound's reactivity, contributing significantly to advancements in catalytic processes and the synthesis of complex molecular systems (Barthazy et al., 2001).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the compound is a key precursor in the synthesis of polymers with controlled molecular architecture. It enables the convergent growth approach to dendritic macromolecules, offering precise control over the periphery of the molecule and facilitating the creation of hyperbranched macromolecules with specific functional groups (Hawker & Fréchet, 1990).
Enantioselective Synthesis
Furthermore, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, which is closely related to the compound , highlights its importance in the synthesis of intermediates for drugs with potential applications in treating various diseases, including HIV and Alzheimer's. This synthesis employs bioreduction and optimization processes, underscoring the compound's role in developing chirally pure pharmaceutical intermediates (ChemChemTech, 2022).
Photophysical Properties
Research on molecules with isolated phenyl rings, including those related to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, indicates significant photophysical properties. Such molecules are studied for their emission spectra and solid-state quantum yields, contributing to the understanding of intramolecular interactions and their potential applications in designing new fluorophores (Zhang et al., 2017).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
As for the future directions of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol”, it’s hard to predict without specific context. This compound could potentially be used in various chemical reactions or serve as a building block in the synthesis of more complex molecules. Its use would largely depend on the needs of the scientific research or industrial processes .
Propiedades
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
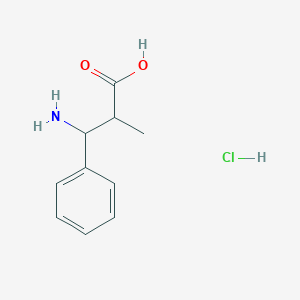
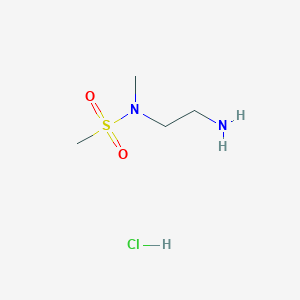
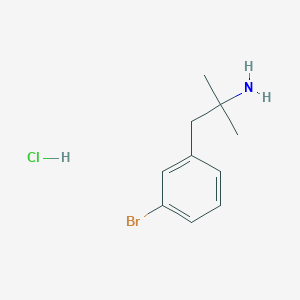
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
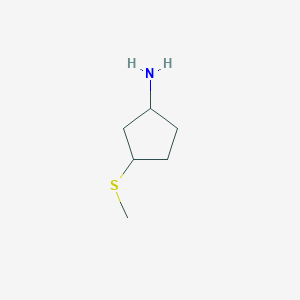
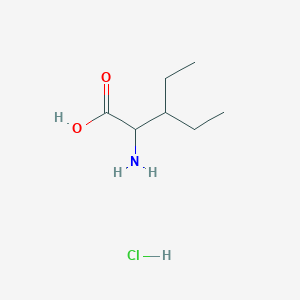
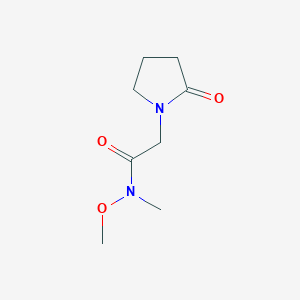
amine](/img/structure/B1525994.png)
